molecular formula C9H8BrClO2 B2745475 Methyl 2-bromo-2-(4-chlorophenyl)acetate CAS No. 24091-92-7

Methyl 2-bromo-2-(4-chlorophenyl)acetate

Cat. No.: B2745475
CAS No.: 24091-92-7
M. Wt: 263.52
InChI Key: LWQLLIVTGSMSCT-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(4-chlorophenyl)acetate is a chemical compound provided as an analytical standard for research applications. This compound has a molecular formula of C9H8BrClO2 and a molecular weight of 263.52 g/mol . It is identified under CAS Number 24091-92-7 . The pure solid should be stored refrigerated at 2-8°C . This product is intended for use in laboratory research and development, such as in pharmaceutical R&D, and is sold as an analytical standard for use in HPLC methods . It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses . Researchers should consult the safety data sheet (MSDS) for proper handling and hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)8(10)6-2-4-7(11)5-3-6/h2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQLLIVTGSMSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance in Synthetic Organic Chemistry Research

Methyl 2-bromo-2-(4-chlorophenyl)acetate serves as a versatile building block for the synthesis of a variety of organic compounds. biosynth.com Its utility lies in the electrophilic carbon atom adjacent to the bromine, which is susceptible to nucleophilic attack, and the ester group that can be further modified. This dual reactivity allows for its incorporation into a wide array of molecular scaffolds.

A primary application of this compound is in the synthesis of heterocyclic systems, which are core structures in many pharmaceuticals and biologically active molecules. For instance, α-bromo esters are common precursors for the synthesis of thiazole (B1198619) and 1,2,4-triazole (B32235) rings. The reaction of an α-bromo ketone, a close structural relative of this compound, with thioacetamide (B46855) is a well-established method for constructing the thiazole ring. nih.gov Similarly, derivatives of this compound can be used to synthesize 1,2,4-triazole derivatives, which are known to possess a broad spectrum of pharmacological activities. chemmethod.comscispace.com

The following table provides an overview of the types of chemical reactions where this compound or its close analogs are utilized.

Reaction TypeReactant/ReagentProduct TypeRef.
Hantzsch Thiazole SynthesisThioamide/ThioureaThiazole derivatives nih.gov
Triazole SynthesisHydrazides/Thiosemicarbazides1,2,4-Triazole derivatives chemmethod.comscispace.com
Nucleophilic SubstitutionVarious NucleophilesSubstituted acetate (B1210297) derivatives biosynth.com

Synthetic Methodologies and Chemical Transformations Involving Methyl 2 Bromo 2 4 Chlorophenyl Acetate

Direct Synthetic Routes and Optimization

The synthesis of Methyl 2-bromo-2-(4-chlorophenyl)acetate can be achieved through several efficient methods. Key among these are the direct bromination of the corresponding phenylacetic acid ester and transesterification reactions.

Alpha-Bromination of Phenylacetic Acid Esters (e.g., using N-Bromosuccinimide)

A primary route for the synthesis of this compound is the alpha-bromination of methyl 4-chlorophenylacetate (B1239117). This reaction is a specific application of the broader Wohl-Ziegler reaction, which involves the radical-based bromination of allylic and benzylic positions. wikipedia.org The benzylic carbon in methyl 4-chlorophenylacetate is particularly susceptible to this transformation.

N-Bromosuccinimide (NBS) is the reagent of choice for this purpose as it provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring. masterorganicchemistry.comyoutube.com The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means (e.g., UV irradiation). wikipedia.org

The mechanism proceeds via a free radical chain reaction. youtube.com The initiator generates a bromine radical from NBS. This radical then abstracts a hydrogen atom from the alpha-carbon of the methyl 4-chlorophenylacetate, forming a resonance-stabilized benzylic radical. This radical subsequently reacts with a molecule of bromine (generated in situ from the reaction of HBr with NBS) to yield the desired product, this compound, and another bromine radical, which propagates the chain. chemistrysteps.com The reaction can be carried out in a non-polar solvent like carbon tetrachloride (CCl₄). wikipedia.org

Table 1: Reaction Conditions for Alpha-Bromination using NBS

Starting MaterialReagentInitiatorSolventConditions
Methyl 4-chlorophenylacetateN-Bromosuccinimide (NBS)AIBN or Benzoyl PeroxideCarbon TetrachlorideReflux

Ester Exchange Reactions under Lewis Acid Catalysis

An alternative and efficient method for synthesizing this compound involves a Lewis acid-catalyzed ester exchange reaction. google.com This process, also known as transesterification, starts with α-bromo-2-(4-chlorophenyl)acetic acid and utilizes methyl acetate (B1210297) as both a reactant and a solvent.

This synthetic strategy offers several advantages, including short reaction times, low production costs, and high product purity (often exceeding 99% as determined by HPLC). google.com The reaction is catalyzed by a Lewis acid, which activates the carbonyl group of the carboxylic acid, facilitating nucleophilic attack by the methanol (B129727) moiety of methyl acetate. mdpi.compreprints.org

Several Lewis acids have been shown to be effective catalysts for this transformation, including titanium tetrachloride (TiCl₄), magnesium perchlorate (B79767) (Mg(ClO₄)₂), and zinc chloride (ZnCl₂). google.com The reaction is typically carried out under reflux conditions, and upon completion, the product can be isolated by extraction and concentration. google.com This method is particularly suitable for large-scale industrial production due to its efficiency and the use of readily available and relatively non-toxic materials. google.com

Table 2: Lewis Acid Catalysts for Ester Exchange Reaction

Starting MaterialReagentCatalystYieldPurity (HPLC)
α-bromo-2-(4-chlorophenyl)acetic acidMethyl AcetateTitanium tetrachloride>90%>99%
α-bromo-2-(4-chlorophenyl)acetic acidMethyl AcetateMagnesium perchlorate>90%>99%
α-bromo-2-(4-chlorophenyl)acetic acidMethyl AcetateZinc chloride>90%>99%

Derivatization Strategies and Analog Synthesis

This compound serves as a versatile building block for the synthesis of a wide range of derivatives and analogs, owing to the reactivity of the alpha-bromo group and the potential for modification of the aromatic ring.

Nucleophilic Substitution Reactions at the Alpha-Carbon

The bromine atom at the alpha-carbon of this compound is a good leaving group, making this position highly susceptible to nucleophilic substitution reactions. openstax.org This reactivity allows for the introduction of a variety of functional groups, leading to a diverse array of derivatives.

A common application of this reactivity is the reaction with amines to form α-amino esters. For instance, reaction with primary or secondary amines can yield the corresponding N-substituted glycine (B1666218) derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide that is formed as a byproduct. The resulting α-amino esters are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Table 3: Examples of Nucleophilic Substitution Reactions

NucleophileProduct TypePotential Application
Primary/Secondary Aminesα-Amino EstersPharmaceutical Intermediates
Thiolatesα-Thio EstersOrganic Synthesis Building Blocks
Azidesα-Azido EstersPrecursors to α-Amino Acids

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Suzuki Cross-Coupling of Derivatives)

While the alpha-bromo group is primarily involved in substitution reactions, the chloro-substituent on the phenyl ring can be modified, or alternatively, the bromo-phenyl isomer can be used in cross-coupling reactions. The palladium-catalyzed Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, typically between an aryl halide and an organoboron compound. mdpi.com

In the context of derivatives of this compound, the bromine atom on the phenyl ring of a related isomer, such as methyl 2-(4-bromophenyl)-2-(4-chlorophenyl)acetate, could be selectively coupled with various boronic acids to introduce new aryl or alkyl groups. nih.gov This strategy allows for the synthesis of a wide range of biaryl and related structures, which are common motifs in pharmaceuticals and materials science. nih.gov

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, K₃PO₄), and a suitable solvent system, often a mixture of an organic solvent and water. mdpi.comnih.gov The choice of catalyst, base, and solvent can be optimized to achieve high yields and selectivity. mdpi.com

Table 4: Components of a Typical Suzuki Cross-Coupling Reaction

ComponentExampleFunction
Aryl HalideMethyl 2-(4-bromophenyl)-2-(4-chlorophenyl)acetate derivativeElectrophilic partner
Organoboron ReagentPhenylboronic acidNucleophilic partner
Palladium CatalystPd(PPh₃)₄Catalyzes C-C bond formation
BaseK₂CO₃Activates the organoboron reagent

Formation of Piperazinone Derivatives

This compound is a valuable precursor for the synthesis of piperazinone derivatives. Piperazinones are a class of heterocyclic compounds with a wide range of biological activities. The synthesis often involves the N-alkylation of a piperazine (B1678402) or a related diamine with an α-halo ester. mdpi.comnih.gov

In a typical reaction, a substituted piperazine can be reacted with this compound. The nucleophilic nitrogen of the piperazine displaces the bromide ion in an Sₙ2 reaction. Subsequent intramolecular cyclization, often promoted by heat or a base, can lead to the formation of a piperazinone ring. For example, reaction with an N-substituted ethylenediamine (B42938) could lead to a piperazin-2-one (B30754) derivative.

This approach has been utilized in the synthesis of various pharmaceutical compounds. For instance, ethyl bromoacetate, a close analog, is used to alkylate piperazine derivatives in the synthesis of certain pyridazinones. nih.gov This highlights the utility of α-bromo esters in constructing complex heterocyclic systems like piperazinones. This reactivity is crucial in the synthesis of intermediates for drugs such as Loratadine. google.compatsnap.com

Synthesis of Amino Acid Analogues

The reaction of this compound with various primary and secondary amines serves as a direct route to a range of N-substituted amino acid analogues, specifically derivatives of (4-chlorophenyl)glycine methyl ester. This transformation is a nucleophilic substitution reaction where the amine displaces the bromide ion.

A general synthetic approach for preparing N-aryl phenylglycine O-alkyl esters, which is analogous to the synthesis of amino acid analogues from this compound, involves the reaction of an α-bromo ester with an arylamine. In a typical procedure, the α-bromo ester is refluxed with the arylamine in a suitable solvent, such as ethanol, often in the presence of a base like triethylamine (B128534) to neutralize the hydrogen bromide formed during the reaction. This method provides a pathway to a variety of N-aryl amino acid esters.

While specific examples detailing the synthesis of a wide array of amino acid analogues from this compound are not extensively documented in publicly available literature, the general reactivity of α-halo esters supports this synthetic route. The following table illustrates hypothetical examples of N-substituted (4-chlorophenyl)glycine methyl ester derivatives that could be synthesized by reacting this compound with the corresponding amine.

Reactant AmineProduct (Amino Acid Analogue)Chemical Formula of Product
AnilineMethyl 2-(4-chlorophenyl)-2-(phenylamino)acetateC15H14ClNO2
BenzylamineMethyl 2-(benzylamino)-2-(4-chlorophenyl)acetateC16H16ClNO2
MorpholineMethyl 2-(4-chlorophenyl)-2-morpholinoacetateC13H16ClNO3
PiperidineMethyl 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetateC14H18ClNO2

Mechanistic Investigations of Synthetic Pathways

The synthesis of amino acid analogues from this compound via reaction with amines is understood to proceed through a nucleophilic substitution mechanism. Given the structure of the substrate—a secondary benzylic halide—the reaction likely follows a bimolecular nucleophilic substitution (S(_N)2) pathway.

In an S(_N)2 mechanism, the amine, acting as the nucleophile, attacks the electrophilic carbon atom bonded to the bromine atom from the side opposite to the leaving group (the bromide ion). This "backside attack" leads to a transition state where both the incoming nucleophile and the outgoing leaving group are partially bonded to the carbon atom. As the new carbon-nitrogen bond forms, the carbon-bromine bond breaks, resulting in an inversion of stereochemistry at the chiral center, a phenomenon known as Walden inversion.

The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile (the amine). The general rate law is expressed as: Rate = k[α-bromo ester][amine].

Several factors influence the viability and rate of this S(_N)2 reaction:

Steric Hindrance: The groups attached to the electrophilic carbon can sterically hinder the approach of the nucleophile. In the case of this compound, the presence of the 4-chlorophenyl group and the methyl ester group creates some steric bulk, but it is generally not prohibitive for the reaction to proceed.

Nucleophilicity of the Amine: The rate of reaction is directly proportional to the nucleophilicity of the amine. Primary amines are generally more reactive than secondary amines due to a combination of steric and electronic factors.

Leaving Group Ability: The bromide ion is a good leaving group, which facilitates the nucleophilic substitution.

Solvent Effects: Polar aprotic solvents are typically favored for S(_N)2 reactions as they can solvate the cation of the nucleophile without strongly solvating the nucleophile itself, thus preserving its reactivity.

While an S(_N)1 mechanism, which involves the formation of a carbocation intermediate, is a possibility for secondary benzylic halides, the S(_N)2 pathway is often favored, especially with good nucleophiles like primary and secondary amines. The formation of a planar carbocation in an S(_N)1 reaction would lead to a racemic mixture of products if the starting material were chiral. However, the stereospecificity often observed in similar reactions points towards a predominant S(_N)2 mechanism.

Detailed computational studies and kinetic analyses specific to the reaction of this compound with various amines would be necessary to fully elucidate the finer details of the reaction

Reactivity and Reaction Mechanisms of Methyl 2 Bromo 2 4 Chlorophenyl Acetate

Electrophilic Nature of the Alpha-Carbon

The alpha-carbon in Methyl 2-bromo-2-(4-chlorophenyl)acetate is markedly electrophilic, meaning it is electron-deficient and susceptible to attack by nucleophiles (electron-rich species). This electrophilicity is a consequence of the cumulative electron-withdrawing inductive effects of the three substituents attached to it:

The Carbonyl Group (from the methyl acetate (B1210297) moiety): The oxygen atom in the carbonyl group (C=O) is highly electronegative, pulling electron density away from the carbonyl carbon. This effect is relayed to the adjacent alpha-carbon, increasing its positive charge character.

The Bromine Atom: As a halogen, bromine is significantly more electronegative than carbon. It withdraws electron density from the alpha-carbon through the C-Br sigma bond, further enhancing its electrophilicity.

The 4-Chlorophenyl Group: The phenyl ring itself can be electron-withdrawing, and the presence of a chlorine atom on the para position adds to this effect through its own electronegativity.

This heightened electron deficiency makes the alpha-carbon the primary site for nucleophilic substitution reactions. nih.gov Various nucleophiles can attack this position, displacing one of the substituents, typically the bromine atom, which is an effective leaving group.

Role of the Bromine Atom as a Leaving Group

In nucleophilic substitution reactions, a leaving group is an atom or group of atoms that detaches from the substrate with a pair of electrons. byjus.com The ability of a group to leave is inversely related to its basicity; weaker bases are better leaving groups.

The bromine atom in this compound functions as an excellent leaving group. When the C-Br bond breaks, the bromine atom departs as a bromide ion (Br⁻). Bromide is the conjugate base of hydrobromic acid (HBr), a strong acid, which makes Br⁻ a very weak and stable base. libretexts.org This stability is a key factor driving the substitution reaction forward.

The effectiveness of halides as leaving groups generally follows the order I⁻ > Br⁻ > Cl⁻ > F⁻, which corresponds to the increasing basicity of the halide ions. libretexts.orgpurechemistry.org This trend highlights why α-bromo esters are frequently used in synthesis; they offer a good balance of reactivity and stability. purechemistry.org The reaction can proceed through different mechanisms, such as Sₙ1 (Substitution, Nucleophilic, Unimolecular) or Sₙ2 (Substitution, Nucleophilic, Bimolecular), depending on the reaction conditions, substrate, and nucleophile. libretexts.org In both mechanisms, the facility with which the leaving group departs is crucial for the reaction rate. byjus.comlibretexts.org

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Reactivity
I⁻ (Iodide)HI-10Highest
Br⁻ (Bromide)HBr-9High
Cl⁻ (Chloride)HCl-7Moderate
F⁻ (Fluoride)HF3.2Low

This table illustrates the relationship between the basicity of a leaving group (inversely related to the pKa of its conjugate acid) and its effectiveness in nucleophilic substitution reactions.

Enolization Processes and Tautomerism

Despite the primary reaction pathway being nucleophilic substitution at the alpha-carbon, the presence of a hydrogen atom on this carbon allows for another important chemical process: enolization. Enolization is the process by which a carbonyl compound converts to its enol or enolate tautomer. chemistry.coach Tautomers are constitutional isomers that readily interconvert. chemistry.coach

The alpha-hydrogen in esters is weakly acidic (pKa ≈ 25) because the resulting carbanion (an enolate) is stabilized by resonance, with the negative charge delocalized onto the electronegative oxygen atom of the carbonyl group. masterorganicchemistry.comwikipedia.org This process can be catalyzed by either acid or base. utexas.edu

Base-Catalyzed Enolization: A base removes the alpha-hydrogen, forming a resonance-stabilized enolate anion. This enolate is a potent nucleophile, with reactivity at both the alpha-carbon and the oxygen atom. masterorganicchemistry.commsu.edu

Acid-Catalyzed Enolization: An acid protonates the carbonyl oxygen, making the alpha-hydrogen more acidic. A weak base (like the solvent) can then remove the alpha-hydrogen to form a neutral enol. utexas.edujove.com

For this compound, the presence of the electron-withdrawing bromine and 4-chlorophenyl groups further increases the acidity of the alpha-hydrogen, facilitating enolate formation. The resulting enol or enolate intermediate is planar at the alpha-carbon, a feature with significant stereochemical implications. libretexts.org

Stereochemical Aspects of Reactions

When a reaction takes place at a chiral center, the stereochemical outcome is of fundamental importance. The alpha-carbon of this compound is a stereocenter, meaning it is attached to four different groups. Consequently, the molecule can exist as a pair of enantiomers. Reactions at this center can proceed with retention, inversion, or loss of stereochemical configuration (racemization).

The outcome depends heavily on the reaction mechanism:

Sₙ2 Reaction: This mechanism involves a one-step process where the nucleophile attacks the alpha-carbon from the side opposite to the leaving group (backside attack). lumenlearning.com This leads to an inversion of configuration at the chiral center. The product will be a single enantiomer, opposite to that of the starting material.

Sₙ1 Reaction: This two-step mechanism involves the departure of the leaving group first to form a planar carbocation intermediate. The nucleophile can then attack this flat intermediate from either face with equal probability, leading to a racemic mixture (a 50:50 mixture of both enantiomers). lumenlearning.com

Reactions via Enolization: If the reaction proceeds through an enol or enolate intermediate, the chirality at the alpha-carbon is lost because these intermediates are planar. libretexts.orgidc-online.com Subsequent reaction of the intermediate will lead to a racemic product , as the electrophile can approach from either side of the planar structure. idc-online.comyoutube.com Therefore, even in the absence of a substitution reaction, treatment with acid or base can cause the racemization of an enantiomerically pure sample. idc-online.com

Reaction MechanismKey IntermediateStereochemical Outcome
Sₙ2 (Bimolecular Substitution)Pentacoordinate Transition StateInversion of Configuration
Sₙ1 (Unimolecular Substitution)Planar CarbocationRacemization
Via Enol/EnolatePlanar Enol or EnolateRacemization

This table summarizes the stereochemical consequences of different reaction mechanisms at the chiral alpha-carbon of this compound.

Advanced Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra provides definitive evidence for the structure of Methyl 2-bromo-2-(4-chlorophenyl)acetate.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the 4-chlorophenyl ring would appear as a set of doublets in the downfield region, typically between δ 7.2 and 7.4 ppm. The methoxy (B1213986) protons (-OCH₃) of the ester group would present as a sharp singlet further upfield, anticipated around δ 3.7 ppm. The single proton attached to the α-carbon (the carbon bearing the bromine atom) is expected to appear as a singlet in the region of δ 5.2–5.5 ppm. The exact chemical shifts and coupling constants would require experimental determination.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic (C₆H₄) 7.2 - 7.4 Doublet of Doublets
Methine (CH-Br) 5.2 - 5.5 Singlet

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be expected for the carbonyl carbon of the ester, the carbons of the aromatic ring, the methoxy carbon, and the α-carbon. The ester carbonyl carbon is the most deshielded, with a predicted chemical shift around δ 170 ppm. The carbons of the 4-chlorophenyl ring would resonate in the aromatic region (δ 120-140 ppm). The carbon atom bonded to the bromine (α-carbon) is expected to have a chemical shift in the range of δ 60 ppm, while the methoxy carbon should appear around δ 53 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) ~170
Aromatic (C-Cl) ~135
Aromatic (CH) 128 - 130
Aromatic (C-ipso) ~138
Alpha-Carbon (C-Br) ~60

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₉H₈BrClO₂), the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion around m/z 262, 264, and 266.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show a strong absorption band for the ester carbonyl (C=O) stretching vibration, typically in the range of 1735-1750 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and methyl groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching of the ester group (around 1000-1300 cm⁻¹). The C-Br and C-Cl stretching vibrations would be expected in the lower frequency "fingerprint" region of the spectrum (<800 cm⁻¹).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing information. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database or other publicly available crystallographic resources. Such an analysis would provide precise geometric parameters for the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For this compound, the presence of the 4-chlorophenyl group would lead to characteristic absorption bands in the ultraviolet region, typically corresponding to π→π* transitions of the aromatic ring. The exact absorption maxima (λmax) and molar absorptivity values would depend on the solvent used and would need to be determined experimentally. No specific UV-Vis spectral data for this compound is currently documented in the literature.

Computational Chemistry and Theoretical Studies of Methyl 2 Bromo 2 4 Chlorophenyl Acetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution. For Methyl 2-bromo-2-(4-chlorophenyl)acetate, DFT calculations offer a fundamental understanding of its behavior at the molecular level.

While specific DFT studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally analogous compounds, such as derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate. mdpi.com These studies typically employ hybrid functionals like B3LYP, which have been shown to provide a good balance between accuracy and computational cost for organic molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity Prediction)

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large HOMO-LUMO gap indicates high stability and low reactivity. mdpi.com The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy reflects its ability to accept an electron.

For a series of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives, which are structurally similar to this compound, the HOMO-LUMO gaps were found to be in the range of 4.27 eV to 5.19 eV. mdpi.com These values suggest that the reactivity of such compounds can be tuned by modifying their substituents. For instance, a derivative with a HOMO-LUMO gap of 4.27 eV was identified as the most reactive, while the one with a gap of 5.19 eV was the most stable. mdpi.com

Table 1: Frontier Molecular Orbital Data for Structurally Similar Compounds

Compound Derivative HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
Derivative A -6.06 -1.79 4.27
Derivative B - - 4.57
Derivative C - - 5.14

Data based on a study of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives. mdpi.com

Based on these findings, it can be inferred that this compound likely possesses a moderate to high HOMO-LUMO gap, indicating reasonable stability. The presence of electronegative bromine and chlorine atoms would influence the energies of the frontier orbitals.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the ester group and the chlorine atom on the phenyl ring, indicating these as potential sites for electrophilic interactions. The hydrogen atoms would exhibit positive potential, making them susceptible to nucleophilic interactions. The area around the bromine atom would also be of interest, as halogens can participate in various non-covalent interactions.

In a study of related 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives, MEP analysis revealed that the ester group is an active site for incoming electrophiles, while the hydrogen atoms on the phenyl rings represent nucleophilic sites. mdpi.com

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, such as in frequency conversion and optical switching. Computational methods, particularly DFT, can be used to predict the NLO properties of molecules, including polarizability and hyperpolarizability.

For molecules to exhibit NLO properties, they typically require a significant charge transfer, often facilitated by electron-donating and electron-withdrawing groups connected through a π-conjugated system. While this compound does not have a classic push-pull electronic structure, the presence of the phenyl ring and halogen atoms can still lead to notable NLO responses.

In the study of similar 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives, NLO properties were calculated, and it was found that the substitution pattern on the phenyl ring significantly influenced the NLO response. mdpi.com For instance, the presence of a methoxy (B1213986) group (an electron-donating group) at the para position of the phenyl ring resulted in a reasonable NLO response. mdpi.com

Molecular Dynamics Simulations

MD simulations could provide insights into the conformational flexibility of the molecule, its interactions with solvent molecules, and its potential to bind to biological targets. By simulating the molecule's trajectory over time, researchers can analyze its dynamic properties, which are often crucial for its function.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This approach is widely used in drug discovery and environmental toxicology to predict the activity of new chemical entities. nih.gov

For derivatives of this compound, QSAR models could be developed to predict their potential biological activities, such as anticancer or antimicrobial effects. This would involve synthesizing a series of derivatives with systematic structural modifications and measuring their biological activity. The structural features of these derivatives would then be quantified using molecular descriptors, which can be calculated from their 2D or 3D structures. These descriptors can be physicochemical, electronic, or topological in nature.

Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a model that correlates the molecular descriptors with the observed biological activity. researchgate.net A robust QSAR model can then be used to predict the activity of untested derivatives, thereby guiding the design of more potent compounds.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Pi Stacking)

The way molecules interact with each other in the solid state is crucial for determining their crystal packing and physical properties. For this compound, several types of intermolecular interactions are expected to play a significant role. These interactions can be analyzed using techniques like Hirshfeld surface analysis, which provides a visual representation of intermolecular contacts. mdpi.com

Hydrogen Bonding: Although this compound does not have strong hydrogen bond donors, weak C-H···O hydrogen bonds could form between the hydrogen atoms of the methyl group or the phenyl ring and the oxygen atoms of the ester group of neighboring molecules.

Halogen Bonding: The bromine and chlorine atoms in the molecule can act as halogen bond donors, interacting with electron-rich atoms (such as oxygen) on adjacent molecules. Halogen bonding is a directional interaction that can significantly influence crystal packing.

Pi-Pi Stacking: The presence of the 4-chlorophenyl ring allows for π-π stacking interactions between the aromatic rings of neighboring molecules. These interactions are important for the stability of the crystal lattice.

Analysis of the crystal structure of a related compound, methyl (2Z)-2-(4-bromophenyl)hydrazinylideneacetate, revealed the presence of C-H···Br, C-H···O, and C-H···Cl interactions, which lead to the formation of layers in the crystal structure. plu.mx C-H···π interactions were also observed between these layers. plu.mx A comprehensive study of another complex molecule containing a 4-chlorophenyl group identified H···H contacts as the most significant contributor to intermolecular interactions, representing van der Waals forces. mdpi.com N···H/H···N and O···H/H···O contacts, indicative of hydrogen bonding, also played a role. mdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2-bromo-4-chlorophenyl-2-bromobutanoate

Biological and Biomedical Research Applications of Methyl 2 Bromo 2 4 Chlorophenyl Acetate Derivatives

Utility as a Pharmaceutical Intermediate

The unique chemical structure of Methyl 2-bromo-2-(4-chlorophenyl)acetate, featuring a reactive bromine atom and a chlorophenyl group, makes it a valuable precursor in the synthesis of several important pharmaceutical compounds.

Synthesis of Antiplatelet Agents (e.g., Clopidogrel Hydrogensulfate)

This compound is a key intermediate in the synthesis of the widely used antiplatelet drug, Clopidogrel. patsnap.com Clopidogrel is essential for preventing blood clots in patients with a history of heart attack or stroke. The synthesis of Clopidogrel involves the reaction of a thienopyridine derivative with an α-bromo ester, such as this compound, to form the final active compound. researchgate.netgoogle.comderpharmachemica.com This process highlights the critical role of this bromoester in the large-scale production of this life-saving medication. researchgate.net

Intermediates for Antihistamines

Derivatives of this compound are also utilized in the synthesis of antihistamines. A key intermediate in the production of the popular antihistamine cetirizine (B192768) is 1-[(4-chlorophenyl)phenylmethyl]piperazine. asianpubs.orgwipo.int The synthesis of this crucial piperazine (B1678402) derivative can be achieved through various routes, some of which may involve precursors structurally related to this compound. The structural similarity underscores the potential of this class of compounds in the development of new antihistaminic agents.

Precursors for Antileishmanial Compounds

Leishmaniasis is a parasitic disease that requires the development of new and effective treatments. Research into novel antileishmanial agents has explored a wide range of chemical scaffolds. While direct synthesis from this compound is not extensively documented in readily available literature, the structural motifs present in this compound are found in various classes of compounds investigated for antileishmanial activity. For instance, the synthesis of novel thiochromanone derivatives has shown promising results against Leishmania species, with some analogues exhibiting potent activity. researchgate.net Further research may explore the incorporation of the 4-chlorophenyl acetate (B1210297) moiety into new synthetic schemes to develop novel antileishmanial candidates.

Investigation of Pharmacological Activities

Beyond its role as a synthetic intermediate, derivatives of this compound have been investigated for their own intrinsic pharmacological activities.

Anticancer and Cytotoxic Activity Studies (e.g., against cancer cell lines)

The search for new anticancer agents is a continuous effort in medicinal chemistry. Derivatives containing the chlorophenyl group, similar to that in this compound, have been a focus of such research. Studies on various halogenated derivatives and phenylacetamide derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. nih.govmdpi.comtbzmed.ac.ir

Research on piperazinone derivatives has shown that structural modifications can enhance cytotoxic effects against specific cancer cell lines. Furthermore, studies on bromophenol and other halogenated benzofuran (B130515) derivatives have revealed potent anticancer potential. nih.govmdpi.com For example, certain phenylacetamide derivatives have shown high efficacy against breast cancer (MCF-7, MDA-MB-468) and pheochromocytoma (PC-12) cell lines. tbzmed.ac.ir The cytotoxic effects of some of these derivatives are summarized in the table below.

Derivative ClassCancer Cell LineIC50 (µM)Reference
Phenylacetamide derivative (3c)MCF-70.7±0.08 tbzmed.ac.ir
Phenylacetamide derivative (3d)MCF-70.7±0.4 tbzmed.ac.ir
Phenylacetamide derivative (3d)MDA-MB-4680.6±0.08 tbzmed.ac.ir
Phenylacetamide derivative (3d)PC-120.6±0.08 tbzmed.ac.ir
Thiazolium-based mesoionic compoundMCF-753.3 (at 72h) nih.gov
Halogenated benzofuran derivative (7)A549 (Lung)6.3 ± 2.5 mdpi.com
Halogenated benzofuran derivative (7)HepG2 (Liver)11 ± 3.2 mdpi.com
Halogenated benzofuran derivative (8)A549 (Lung)3.5 ± 0.6 mdpi.com
Halogenated benzofuran derivative (8)HepG2 (Liver)3.8 ± 0.5 mdpi.com

These findings suggest that the chemical scaffold related to this compound is a promising starting point for the development of novel anticancer therapies.

Anti-inflammatory Potential

Chronic inflammation is a key factor in the development of numerous diseases. The anti-inflammatory properties of compounds structurally related to this compound have been investigated. For example, a study on an N-pyrrolylcarboxylic acid derivative, 2-[3-Acetyl-5-(4-chlorophenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanyl-butyric acid, demonstrated significant anti-inflammatory activity in an animal model of inflammation. nih.gov This compound, structurally related to celecoxib, showed anti-inflammatory effects comparable to diclofenac (B195802) after continuous administration. nih.gov

Furthermore, research into methyl salicylate (B1505791) derivatives incorporating a piperazine moiety has also revealed potent anti-inflammatory activities in vivo. mdpi.com These studies indicate that the core structure containing a chlorophenyl group can be a valuable template for designing new anti-inflammatory agents.

Antibacterial Activity of Derivatives

Derivatives of this compound serve as a foundational scaffold for the synthesis of novel compounds with potential antimicrobial properties. Research has focused on modifying the parent structure to enhance its efficacy against a range of bacterial pathogens. By replacing the bromine atom with various amine-containing moieties, chemists have developed new series of compounds, including acetamides and heterocyclic structures, and evaluated their antibacterial capabilities.

One area of investigation involves the synthesis of 2-amino-N-(p-chlorophenyl) acetamide (B32628) derivatives. irejournals.comirejournals.com These compounds have been tested against several clinically relevant bacterial strains. Studies have demonstrated that this class of derivatives exhibits a spectrum of activity, showing moderate to high effectiveness against pathogens such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.comirejournals.com

Another fruitful avenue of research has been the incorporation of the 4-chlorophenyl group into heterocyclic rings known for their biological activity, such as thiazole (B1198619) and thiazolidinone. researchgate.net For example, a series of 3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(substituted)thiazolidin-4-ones were synthesized and screened for antibacterial action. researchgate.net Within this series, specific compounds showed promising activity against both Gram-positive (Bacillus subtilis, S. aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net The findings indicate that the combination of the 4-chlorophenyl moiety with a thiazolidinone core can lead to potent antibacterial agents.

The table below summarizes the antibacterial findings for various derivatives.

Derivative ClassSpecific Compound ExampleBacterial Strains TestedObserved ActivitySource
2-amino-N-(p-Chlorophenyl) acetamideSeries 5a-5dAcinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureusModerate to high activity reported for the series. irejournals.comirejournals.com
Thiazolidinone derivative3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(1,3-diphenyl-1H-pyrazol-4-yl)thiazolidin-4-oneBacillus subtilis, Escherichia coli, Staphylococcus aureusShowed promising activity against the tested strains. researchgate.net
N-(substituted phenyl)-2-chloroacetamidesN-(4-chlorophenyl)-2-chloroacetamideStaphylococcus aureus, MRSA, Escherichia coliParticularly effective against Gram-positive bacteria (S. aureus, MRSA). nih.gov

Enzyme and Receptor Interaction Studies

While the precise molecular mechanisms of action for many derivatives of this compound are still under active investigation, research points toward the inhibition of essential bacterial enzymes as a likely mode of their antibacterial effects. Computational methods, such as molecular docking, have been instrumental in identifying potential protein targets and elucidating the interactions that may underlie the observed biological activity. mdpi.comfabad.org.tr

For antibacterial derivatives incorporating a thiazole ring, studies on structurally related compounds suggest that potential targets include enzymes crucial for bacterial cell wall synthesis. rsc.org One such enzyme is undecaprenyl diphosphate (B83284) synthase (UPPS), which is involved in the biosynthesis of lipid carriers for peptidoglycan assembly. rsc.org In one study, a novel thiazole aminoguanidine (B1677879) derivative demonstrated an IC₅₀ value of 145 µmol L⁻¹ against the E. coli UPPS enzyme, indicating direct inhibition. rsc.org Another potential target identified through docking studies of similar heterocyclic compounds is the E. coli MurD enzyme, which is also a key player in the peptidoglycan synthesis pathway. fabad.org.tr

Docking studies on other classes of related antibacterial agents have also suggested DNA gyrase as a potential target. mdpi.com This enzyme is critical for bacterial DNA replication, and its inhibition leads to bacterial cell death. These computational analyses provide a framework for understanding how these compounds might function at a molecular level, suggesting that their efficacy is derived from binding to the active sites of these vital enzymes and disrupting their function. However, further experimental validation is required to confirm these interactions for each specific derivative.

Structure-Activity Relationship (SAR) Investigations for Biological Effects

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological effects of this compound derivatives. These investigations analyze how specific modifications to the chemical structure influence antibacterial potency and spectrum.

A key structural feature is the 4-chlorophenyl group itself. The presence of a halogen, specifically chlorine, in the para position of the phenyl ring is a critical determinant of activity. nih.gov This substitution increases the lipophilicity of the molecule, which is thought to enhance its ability to penetrate the phospholipid bilayer of bacterial cell membranes. nih.gov Studies on N-(substituted phenyl)-2-chloroacetamides confirmed that halogenated p-substituted derivatives, including the N-(4-chlorophenyl) compound, were among the most active against Gram-positive bacteria. nih.gov

The nature of the group that replaces the bromine atom also profoundly impacts biological activity. When heterocyclic systems like thiazole are introduced, further SAR can be explored. For instance, attaching additional substituted phenyl rings to the thiazole moiety allows for fine-tuning of the compound's properties. Research has shown that the presence of electron-withdrawing groups on these auxiliary phenyl rings can be favorable for antimicrobial activity. nih.gov For some pyrazole (B372694) derivatives, a distinction in activity has been observed: compounds with electron-withdrawing substituents (e.g., bromine) tend to show better efficacy against Gram-positive bacteria, whereas those with electron-donating substituents (e.g., a methyl group) can exhibit enhanced effects against Gram-negative bacteria. researchgate.net This highlights the complexity of designing broad-spectrum agents.

The table below outlines key SAR findings for these derivatives.

Structural FeatureModificationImpact on Biological EffectSource
Phenyl RingChlorine at para-positionIncreases lipophilicity, enhancing passage through bacterial membranes and activity against Gram-positive bacteria. nih.gov
Substituted Thiazole DerivativesElectron-withdrawing groups on an attached phenyl ringGenerally favorable for overall antimicrobial activity. nih.gov
Substituted Pyrazole DerivativesElectron-withdrawing group (e.g., -Br)Shows good effect against Gram-positive bacteria. researchgate.net
Substituted Pyrazole DerivativesElectron-donating group (e.g., -CH₃)Shows good effect against Gram-negative bacteria. researchgate.net

Q & A

Q. What are the common synthetic routes for Methyl 2-bromo-2-(4-chlorophenyl)acetate?

Methodological Answer: The compound is typically synthesized via alkylation or bromination reactions. For example, this compound can be prepared by reacting 4-chlorophenylacetic acid derivatives with brominating agents (e.g., NBS or Br₂ in the presence of a catalyst) followed by esterification. Alternatively, direct alkylation of amines or other nucleophiles using this compound as an electrophilic reagent has been reported (e.g., coupling with sulfonamide intermediates under basic conditions) . Key steps include:

  • Bromination: Controlled addition of bromine to the α-position of the acetate group.
  • Esterification: Use of methanol and acid catalysts (e.g., H₂SO₄) to form the methyl ester.
  • Purification: Column chromatography or recrystallization to isolate high-purity product.

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies protons on the aromatic ring (δ 7.2–7.4 ppm, doublets for 4-chlorophenyl) and the methyl ester group (δ 3.7 ppm, singlet). The α-bromo proton appears as a singlet near δ 5.2–5.5 ppm .
    • ¹³C NMR: Confirms the ester carbonyl (δ ~170 ppm) and quaternary carbon bearing bromine (δ ~60 ppm).
  • HRMS: Validates molecular weight (e.g., [M+H]+ at m/z 275.96 for C₉H₈BrClO₂) .
  • IR Spectroscopy: Detects ester C=O stretching (~1740 cm⁻¹) and C-Br bonds (~550 cm⁻¹).

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations are widely used to model reaction pathways. For example:

  • Electrophilicity: Calculate the Löwdin charge distribution to identify reactive sites (e.g., the α-bromo carbon as an electrophilic center) .
  • Transition-State Modeling: Simulate nucleophilic substitution (Sₙ2) mechanisms at the brominated carbon using software like Gaussian or ORCA. Compare activation energies for different nucleophiles (e.g., amines vs. thiols) .
  • Solvent Effects: Use polarizable continuum models (PCM) to assess solvent polarity on reaction kinetics .

Q. How can researchers resolve discrepancies in reaction yields during alkylation reactions involving this compound?

Methodological Answer: Yield variations often arise from competing side reactions (e.g., hydrolysis of the ester or elimination). To address this:

  • Optimize Reaction Conditions:
    • Temperature: Lower temperatures (0–25°C) reduce elimination by-products.
    • Base Selection: Use mild bases (e.g., K₂CO₃) instead of strong bases (e.g., NaOH) to minimize ester hydrolysis .
  • By-Product Analysis:
    • LC-MS: Detect intermediates or degradation products (e.g., de-brominated derivatives).
    • Kinetic Studies: Monitor reaction progress via in-situ FTIR or NMR to identify rate-limiting steps .

Q. What role does this compound play in synthesizing biologically active molecules?

Methodological Answer: this compound serves as a key intermediate in drug discovery:

  • Sulfonamide Analogues: React with sulfonamide nucleophiles to generate anti-inflammatory or anticancer agents. For example, coupling with 2-methoxy-5-aminophenyl groups yielded compounds with TNF-α inhibition .
  • Mechanistic Probes: The bromine atom enables isotopic labeling (e.g., ⁸¹Br for tracking metabolic pathways).
  • Structure-Activity Relationship (SAR) Studies: Modify the 4-chlorophenyl or ester group to enhance target binding (e.g., replacing Cl with F for improved pharmacokinetics) .

Data Contradiction Analysis

Q. How should researchers address conflicting computational and experimental results regarding the compound’s stability?

Methodological Answer: Discrepancies between DFT-predicted stability and experimental decomposition rates may arise from unaccounted environmental factors. Strategies include:

  • Validation with Multiple Methods: Compare DFT results with ab initio (MP2) or semi-empirical (PM6) models .
  • Experimental Replication: Conduct stability studies under controlled humidity and oxygen levels (e.g., using gloveboxes).
  • Cross-Referencing Literature: Review analogous compounds (e.g., methyl 2-bromo-2-(4-fluorophenyl)acetate) to identify trends in halogenated ester stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.